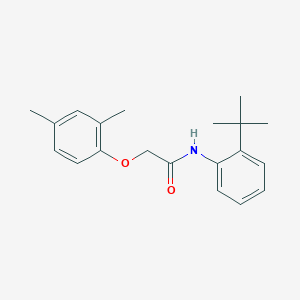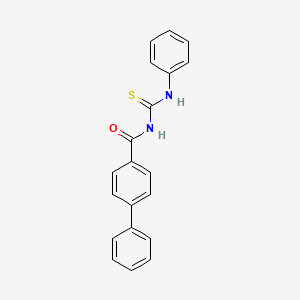
N-(anilinocarbonothioyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)-4-biphenylcarboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the regulation of immune responses, hematopoiesis, and inflammation.
作用機序
N-(anilinocarbonothioyl)-4-biphenylcarboxamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as STATs, which are involved in the regulation of gene expression. By inhibiting JAK activity, N-(anilinocarbonothioyl)-4-biphenylcarboxamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including inhibition of JAK activity, modulation of cytokine signaling, and regulation of gene expression. In addition to its anticancer effects, N-(anilinocarbonothioyl)-4-biphenylcarboxamide has also been shown to have anti-inflammatory effects, and has been studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to inhibit JAK activity in a dose-dependent manner, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to using N-(anilinocarbonothioyl)-4-biphenylcarboxamide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(anilinocarbonothioyl)-4-biphenylcarboxamide, including the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. In addition, N-(anilinocarbonothioyl)-4-biphenylcarboxamide could also be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases.
合成法
N-(anilinocarbonothioyl)-4-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with aniline to form the anilide intermediate. The anilide intermediate is then treated with carbon disulfide to form the corresponding dithiocarbamate, which is subsequently reacted with phosgene to form the final product, N-(anilinocarbonothioyl)-4-biphenylcarboxamide.
科学的研究の応用
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of JAKs, which are involved in the regulation of immune responses, hematopoiesis, and inflammation. JAKs have been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
4-phenyl-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKRDDWPJPCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)biphenyl-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

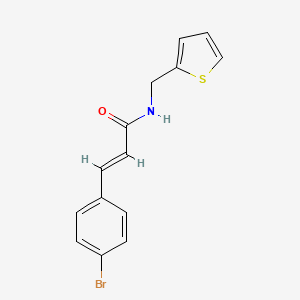
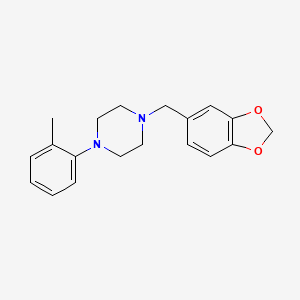
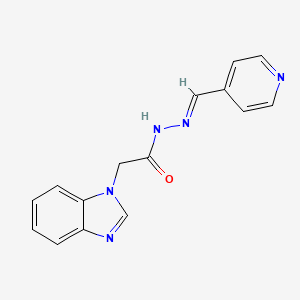
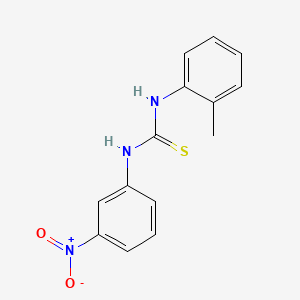
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
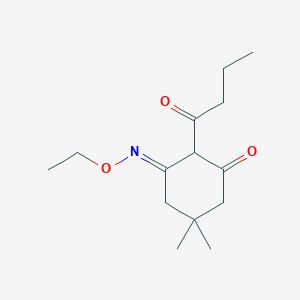
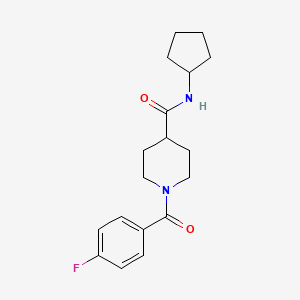
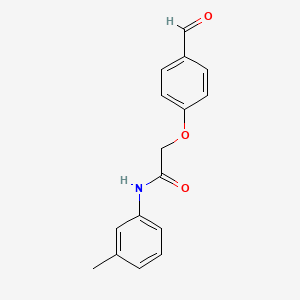
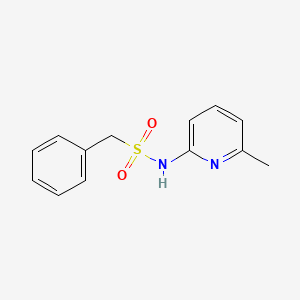
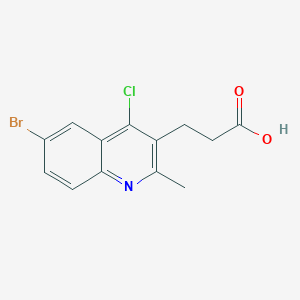
![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)
